molecular formula C23H21N5O3 B395093 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B395093
M. Wt: 415.4g/mol
InChI Key: NFXKGMQVGPCQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes both methoxy and methylphenyl groups

Preparation Methods

The synthesis of 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl and 4-methylphenyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be compared with similar compounds such as:

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used as a precursor in organic synthesis.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has similar structural features and is used in various chemical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4g/mol

IUPAC Name

7-(3-methoxyphenyl)-2,4-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-14-8-10-16(11-9-14)28-18(15-6-5-7-17(12-15)31-4)13-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-13H,1-4H3

InChI Key

NFXKGMQVGPCQCV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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